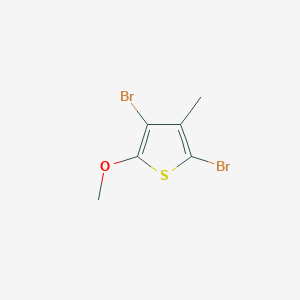
2,4-Dibromo-5-methoxy-3-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-5-methoxy-3-methylthiophene is a heterocyclic compound with the molecular formula C6H6Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dibromo-5-methoxy-3-methylthiophene can be synthesized through several methods. One common approach involves the bromination of 5-methoxy-3-methylthiophene using bromine in the presence of a catalyst. The reaction typically occurs at room temperature and yields the desired dibromo compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-5-methoxy-3-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated thiophene derivatives.
Applications De Recherche Scientifique
2,4-Dibromo-5-methoxy-3-methylthiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of conductive polymers and other advanced materials.
Pharmaceuticals: The compound is investigated for its potential use in drug development and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-5-methoxy-3-methylthiophene involves its interaction with various molecular targets. The bromine atoms and the methoxy group play crucial roles in its reactivity and interaction with other molecules. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other substituents. Additionally, the sulfur atom in the thiophene ring can engage in redox reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dibromo-3-methylthiophene
- 3,5-Dibromo-2-methylthiophene
- 2-Bromo-3-methoxythiophene
Uniqueness
2,4-Dibromo-5-methoxy-3-methylthiophene is unique due to the specific positioning of the bromine atoms and the methoxy group on the thiophene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the methoxy group at the 5-position can influence the electron density of the ring, affecting its reactivity in substitution and oxidation reactions .
Propriétés
Formule moléculaire |
C6H6Br2OS |
|---|---|
Poids moléculaire |
285.99 g/mol |
Nom IUPAC |
2,4-dibromo-5-methoxy-3-methylthiophene |
InChI |
InChI=1S/C6H6Br2OS/c1-3-4(7)6(9-2)10-5(3)8/h1-2H3 |
Clé InChI |
RVQFEDPKQBDYHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1Br)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


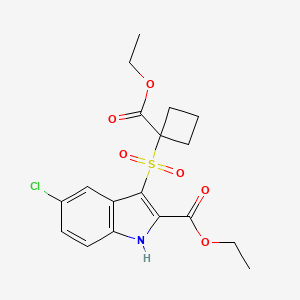
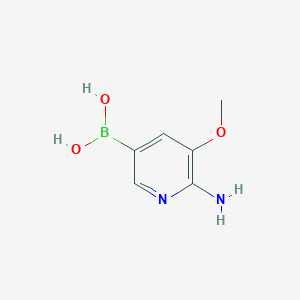
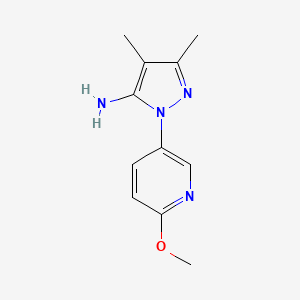
![1-[2-(Cyclopropylmethoxy)phenyl]piperazine](/img/structure/B13878100.png)
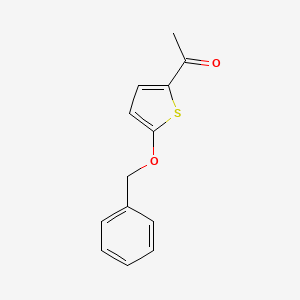
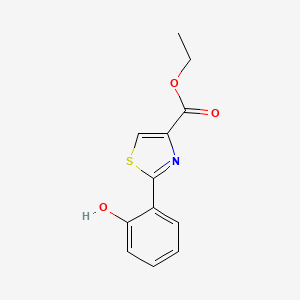
![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B13878119.png)
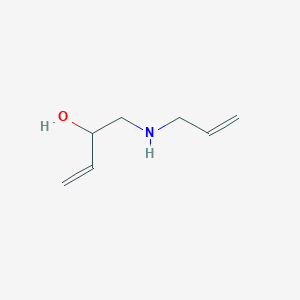
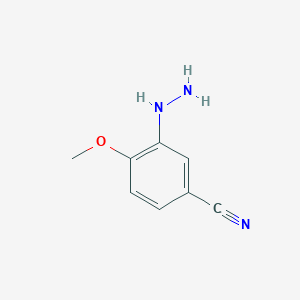
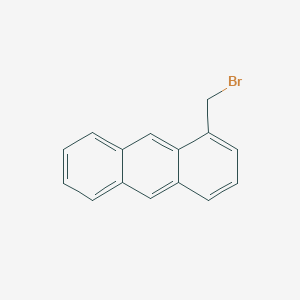
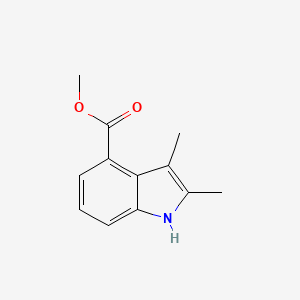
![propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13878151.png)
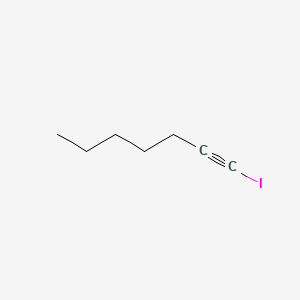
![Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)
